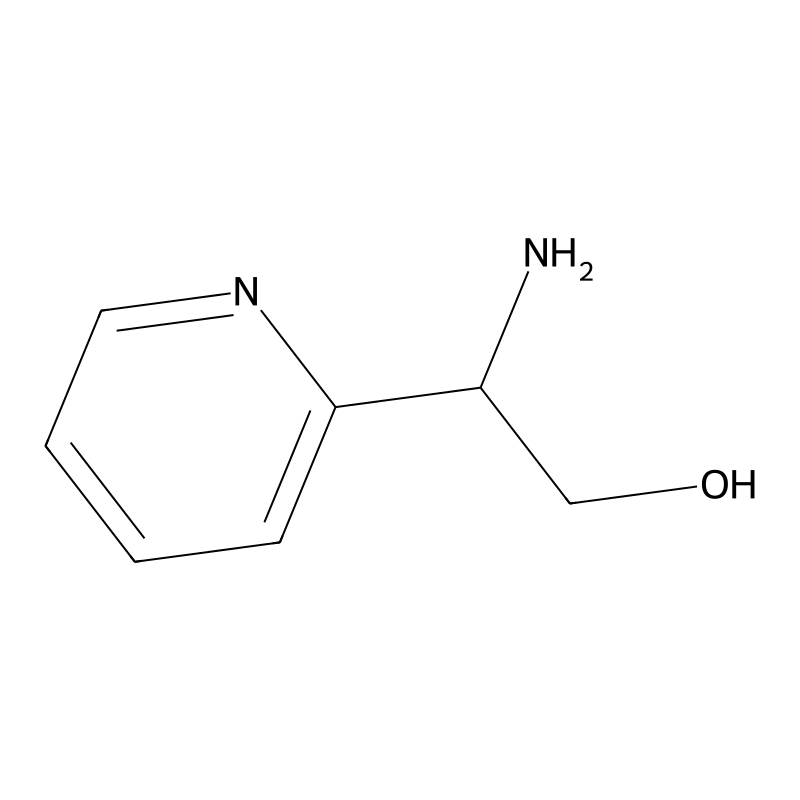

2-Amino-2-(pyridin-2-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

2-Amino-2-(pyridin-2-yl)ethanol (also known as 2-(2-amino-1-hydroxyethyl)pyridine or 2-hydroxy-2-(pyridin-2-yl)ethylamine) is a small organic molecule with the chemical formula C7H10N2O and a molecular weight of 138.17. Studies have reported various methods for its synthesis, including reductive amination, and palladium-catalyzed cross-coupling reactions.

Potential applications:

While the specific research applications of 2-amino-2-(pyridin-2-yl)ethanol are still being explored, its structural features have led to investigations into its potential use in various areas:

- Medicinal chemistry: The presence of both an amino group and a pyridine ring suggests the molecule's potential for interacting with biological systems. Studies have explored its activity as an inhibitor of enzymes involved in neurodegenerative diseases, and as a ligand for G protein-coupled receptors.

- Material science: The molecule's structure could potentially be useful in the design of new materials with specific functionalities. For example, research has investigated its potential use as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity.

2-Amino-2-(pyridin-2-yl)ethanol is a chemical compound with the molecular formula CHNO. It features an amino group and a hydroxyl group attached to a two-carbon chain, with a pyridine ring substituent. This compound is notable for its chiral center at the alpha-carbon atom, leading to the existence of enantiomers. Its molecular weight is approximately 138.17 g/mol, and it is recognized for its participation in various

- Formation of Schiff Bases: 2-Amino-2-(pyridin-2-yl)ethanol can react with aldehydes to form Schiff bases. For example, its reaction with pyridine-2-carbaldehyde yields various products, including 2-{N-[pyridin-2-yl]methylidene}ethanamine and other derivatives .

- Metal Complex Formation: The compound acts as a ligand, coordinating with metal ions such as copper(II) and cadmium(II). These complexes exhibit distinct geometries, such as distorted square pyramidal for copper complexes and distorted octahedral for cadmium complexes .

- Reactions with Ethyl Chloroacetate: It can react with ethyl chloroacetate in the presence of potassium hydroxide to produce ethyl 2-(pyridin-2-ylamino)acetate.

Research indicates that 2-Amino-2-(pyridin-2-yl)ethanol exhibits potential biological activities, particularly in enzyme inhibition. Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, such as 11β-Hydroxysteroid Dehydrogenase Type 1. This inhibition may have therapeutic implications in conditions related to metabolic dysregulation .

Several synthesis methods for 2-Amino-2-(pyridin-2-yl)ethanol have been documented:

- Microreactor Technology: This modern approach allows for safer and more efficient synthesis compared to traditional batch processes. It enhances reaction control and minimizes exposure to hazardous materials.

- Conventional Organic Synthesis: The compound can be synthesized through the reaction of pyridine derivatives with appropriate amines or alcohols under controlled conditions to ensure the formation of the desired product .

- Use of Catalysts: Transition metal catalysts have been employed to facilitate reactions involving this compound, enhancing yields and selectivity in product formation .

The applications of 2-Amino-2-(pyridin-2-yl)ethanol are diverse:

- Pharmaceuticals: It serves as a metabolite in certain anti-vertigo drugs and has potential roles in drug development due to its biological activity.

- Catalysis: Transition metal complexes of this compound are explored for their catalytic properties in organic transformations, such as ethylene oligomerization and other reactions relevant in industrial chemistry .

- Materials Science: The compound can be incorporated into metal-organic frameworks (MOFs), contributing to the development of materials with specific properties for applications in gas storage and separation technologies.

Recent docking studies have investigated the interactions of 2-Amino-2-(pyridin-2-yl)ethanol derivatives with various biomolecules. These studies aim to understand how these compounds can modulate enzyme activities, providing insights into their potential therapeutic roles. For instance, docking studies have compared their binding affinities with known inhibitors like doxorubicin against targets such as BRAF kinase and DNA gyrase .

Several compounds share structural similarities with 2-Amino-2-(pyridin-2-yl)ethanol, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-1-pyridineethanol | Amino group on a pyridine backbone | Potentially different biological activities |

| 4-Amino-4-(pyridin-4-yl)butanediol | Longer carbon chain with pyridine | Different reactivity patterns due to sterics |

| 3-Amino-3-(pyridin-3-yl)propanol | Different position of amino group | Variations in coordination chemistry |

These compounds differ primarily in the position of functional groups or the length of the carbon chain, which influences their reactivity and biological activity.

Physical State and Appearance

2-Amino-2-(pyridin-2-yl)ethanol exists as a solid crystalline material at room temperature [1]. The compound presents as a white to off-white crystalline powder with a distinctive appearance characteristic of small organic molecules containing both aromatic and aliphatic components [2]. The molecular structure features a chiral center at the alpha-carbon atom, leading to the existence of both (R) and (S) enantiomers . The compound has a molecular weight of 138.17 g/mol and a molecular formula of C₇H₁₀N₂O [4] .

The physical state is influenced by the presence of multiple functional groups including the amino group (-NH₂), hydroxyl group (-OH), and the pyridine ring system. These functional groups contribute to intermolecular hydrogen bonding, which stabilizes the solid crystalline structure at ambient conditions [5].

Solubility Profile in Various Solvents

The solubility characteristics of 2-Amino-2-(pyridin-2-yl)ethanol are determined by its amphiphilic nature, containing both polar functional groups and an aromatic ring system. The compound demonstrates excellent solubility in water due to strong hydrogen bonding interactions between the amino and hydroxyl groups with water molecules [6] [7].

| Solvent Category | Solubility | Mechanism |

|---|---|---|

| Water | Highly soluble | Hydrogen bonding via -NH₂ and -OH groups [6] |

| Methanol | Freely soluble | Hydrogen bonding and dipole interactions [8] |

| Ethanol | Freely soluble | Hydrogen bonding and dipole interactions [8] |

| Butanol | Freely soluble | Hydrogen bonding interactions [8] |

| Pyridine | Freely soluble | π-π stacking interactions and hydrogen bonding [8] |

| Dimethylformamide | Soluble | Dipole-dipole interactions |

| Dimethyl sulfoxide | Soluble | Strong dipole interactions |

The polar nature of the compound, attributed to the amino group (-NH₂), enhances its solubility in polar solvents through hydrogen bonding mechanisms [6]. Additionally, the aromatic pyridine ring enables π-π interactions with aromatic solvents, further expanding its solubility profile [6] [7].

Spectroscopic Properties

The spectroscopic characterization of 2-Amino-2-(pyridin-2-yl)ethanol reveals distinctive absorption patterns across multiple analytical techniques.

Infrared Spectroscopy

The infrared spectrum exhibits several characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3300-3400 | Strong, broad | Hydroxyl group with hydrogen bonding [5] |

| N-H stretch | 3431 | Strong | Primary amine stretching [9] |

| C-O stretch | ~1050 | Strong | Carbon-oxygen bond [5] |

| C-N stretch | 1200-1300 | Medium | Aromatic amine characteristic [9] |

The broad O-H stretching absorption between 3300-3400 cm⁻¹ is characteristic of alcohols with extensive hydrogen bonding [5]. The N-H stretching at 3431 cm⁻¹ confirms the presence of the primary amine functionality [9].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy reveals distinct chemical shift patterns:

- Hydroxyl proton: 4-7 ppm (exchangeable with D₂O) [5]

- Aromatic protons: 7-8 ppm (pyridine ring protons) [5]

- Aliphatic protons: 2-5 ppm (methylene and methine protons)

¹³C NMR Spectroscopy shows characteristic carbon environments:

- Aromatic carbons: 120-160 ppm (pyridine ring carbons) [9]

- Aliphatic carbons: 50-80 ppm (methylene and methine carbons) [9]

UV-Visible Spectroscopy

The UV-Vis spectrum displays two primary absorption maxima:

- π→π* transition: λmax at 270 nm (pyridine ring absorption) [9]

- n→π* transition: λmax at 320 nm (nitrogen lone pair transition) [9]

These transitions are characteristic of pyridine-containing compounds and provide valuable information for quantitative analysis [10].

Thermal Stability and Phase Transitions

The thermal behavior of 2-Amino-2-(pyridin-2-yl)ethanol demonstrates moderate thermal stability under normal conditions.

| Thermal Property | Value | Method/Notes |

|---|---|---|

| Boiling Point | 307.1±27.0°C at 760 mmHg | Calculated value [11] [2] |

| Flash Point | 139.5±23.7°C | Calculated value [11] |

| Decomposition Temperature | >250°C (estimated) | Based on similar compounds |

| Thermal Stability | Stable under normal conditions | Avoid strong acids/bases and excessive heat |

The compound exhibits thermal stability up to approximately 250°C, beyond which decomposition processes may occur . The relatively high boiling point of 307.1°C indicates strong intermolecular interactions, primarily hydrogen bonding between molecules [2].

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) studies on similar compounds suggest that thermal decomposition follows typical patterns for amino alcohols, involving dehydration and oxidative degradation of the organic framework [13] [14].

Acid-Base Characteristics

2-Amino-2-(pyridin-2-yl)ethanol exhibits amphoteric behavior due to the presence of both basic and acidic functional groups.

| Property | Value | Functional Group Responsible |

|---|---|---|

| pKa (amino group) | ~9-10 (estimated) | Primary amine (-NH₂) [15] |

| pKa (pyridine nitrogen) | ~5.2 (estimated) | Pyridine nitrogen [15] |

| pKa (hydroxyl group) | ~15 (estimated) | Alcohol hydroxyl (-OH) [15] |

The amino group acts as a weak base with a pKa around 9-10, typical for primary amines [15]. The pyridine nitrogen exhibits weaker basicity with a pKa around 5.2, characteristic of aromatic amines [15]. The hydroxyl group demonstrates very weak acidity with a pKa approximately 15 [15].

pH-dependent protonation states:

- pH 1: Both amino and pyridine nitrogens are protonated

- pH 7: Amino group is partially protonated

- pH 14: Amino group is deprotonated

The compound's buffer capacity is limited but may provide some buffering action in specific pH ranges due to its multiple ionizable groups [15].

Electrochemical Properties

The electrochemical behavior of 2-Amino-2-(pyridin-2-yl)ethanol is influenced by its electron-rich functional groups and aromatic system.

| Property | Characteristics | Notes |

|---|---|---|

| Oxidation Potential | Not specifically reported | Amine and alcohol groups are oxidizable |

| Reduction Potential | Not specifically reported | Pyridine ring can undergo reduction |

| Electrochemical Stability | Stable under normal conditions | Avoid strong oxidizing/reducing agents |

| Conductivity | Insulator | Organic compound with no mobile charge carriers |

The amino group and hydroxyl group can undergo oxidation reactions under appropriate electrochemical conditions, while the pyridine ring may be susceptible to reduction processes . The compound's electrochemical stability is maintained under normal conditions but may be compromised in the presence of strong oxidizing or reducing agents .

The aromatic pyridine system contributes to the compound's polarizability, while the polar functional groups result in a significant dipole moment. These properties influence the compound's behavior in electrochemical systems and its interaction with charged species .